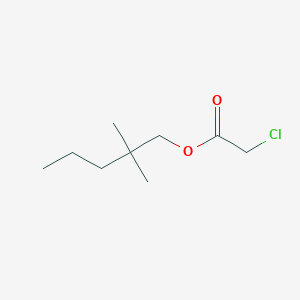![molecular formula C23H41NO B14741017 2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol CAS No. 5243-28-7](/img/structure/B14741017.png)
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol is a hindered phenolic compound widely used as an antioxidant to stabilize lubricant oils . Its molecular formula is C17H29NO, and it has a molecular weight of 263.42 g/mol . This compound is known for its ability to prevent oxidation, making it valuable in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol can be synthesized through the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction involves the following steps:
Alkylation: Phenol reacts with isobutene in the presence of aluminum phenoxide to form 2,6-di-tert-butylphenol.
Aminomethylation: The resulting 2,6-di-tert-butylphenol undergoes aminomethylation with formaldehyde and dimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced phenolic compounds.
Substitution: Substituted phenols with various functional groups.
科学的研究の応用
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol has numerous applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential as a stabilizer in biological samples.
Medicine: Explored for its antioxidant properties in pharmaceutical formulations.
Industry: Widely used in the lubricant industry to enhance the stability and lifespan of oils.
作用機序
The antioxidant activity of 2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol is attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic group plays a crucial role in this process by stabilizing the resulting phenoxyl radicals through resonance . The tert-butyl groups provide steric hindrance, preventing further oxidation .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butylphenol: Used as a precursor to more complex antioxidants and light-protection agents.
Uniqueness
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol is unique due to its enhanced steric hindrance provided by the tert-butyl groups and the presence of the dibutylamino group, which enhances its solubility and reactivity compared to other similar compounds .
特性
CAS番号 |
5243-28-7 |
|---|---|
分子式 |
C23H41NO |
分子量 |
347.6 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[(dibutylamino)methyl]phenol |
InChI |
InChI=1S/C23H41NO/c1-9-11-13-24(14-12-10-2)17-18-15-19(22(3,4)5)21(25)20(16-18)23(6,7)8/h15-16,25H,9-14,17H2,1-8H3 |
InChIキー |
PABQNESKFCJFJE-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


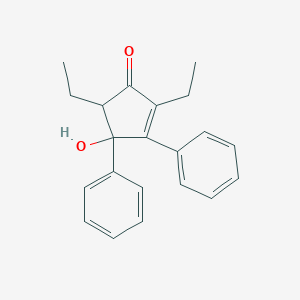
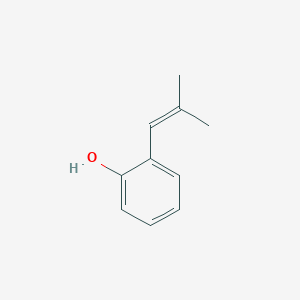
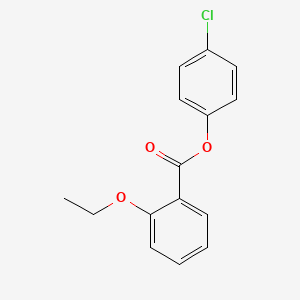

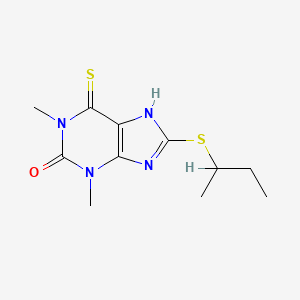
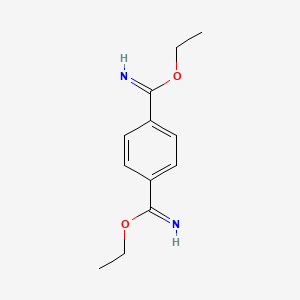
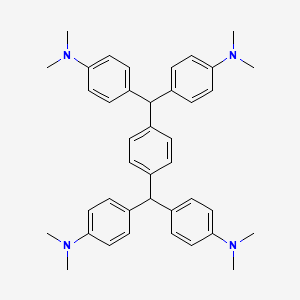
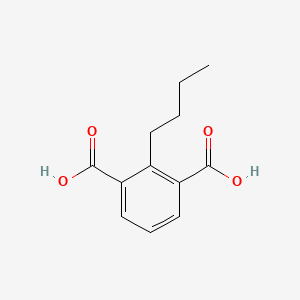
![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
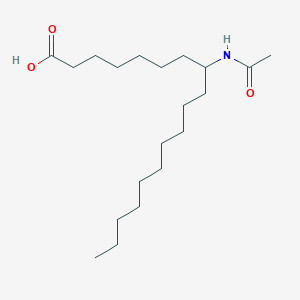
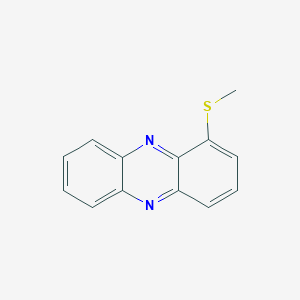
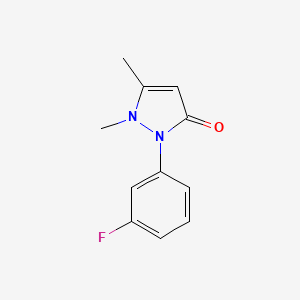
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)
